tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Description
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS: 954110-17-9) is a heterocyclic compound with the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl carbamate group at position 4 and a formyl group at position 3. This compound is recognized as a versatile small molecule scaffold due to its reactive aldehyde functionality, which facilitates further derivatization in drug discovery and organic synthesis .
Key physicochemical properties include:
Properties
CAS No. |
954110-17-9 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 3-formyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3 |
InChI Key |
JVFUDRVWTGXPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
The most common method involves cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For instance, 5-amino-3-arylpyrazole reacts with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. Sulfuric acid in acetic acid at reflux (110–120°C) drives the reaction to completion within 4–6 hours, yielding 68–89%.
Example Protocol
Microwave- or Ultrasound-Assisted Synthesis
Modern protocols employ microwave (440 W) or ultrasound irradiation to enhance efficiency. For example, microwave irradiation reduces reaction times from hours to minutes (5–40 minutes) while improving yields by 15–30%.
Optimized Conditions
| Parameter | Conventional Heating | Microwave/Ultrasound |
|---|---|---|
| Time | 4–6 hours | 5–40 minutes |
| Yield | 68–72% | 85–95% |
| Energy Consumption | High | Reduced |
| Data sourced from |
Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Cores
Formylation at Position 3
The formyl group is introduced via Vilsmeier-Haack reaction or oxidation of hydroxymethyl intermediates. A two-step approach is typical:
-
Hydroxymethylation : Treat the pyrazolo[1,5-a]pyrimidine with paraformaldehyde and diethylamine in acetic acid at 50–70°C.
-
Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to oxidize the hydroxymethyl group to a formyl group.
Case Study
-
Step 1 : Ethyl 7-methyl-5-propyl-5,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate reacts with paraformaldehyde and diethylamine in acetic acid (50°C, 5.5 hours).
-
Step 2 : Oxidation with Dess-Martin periodinane (room temperature, 2 hours) yields the formyl derivative.
tert-Butoxycarbonyl (Boc) Protection Strategies
Protection of Secondary Amines
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaH or Et₃N).
Typical Procedure
-
Substrate : 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidine
-
Reagents : Boc₂O (1.5 eq), NaH (2 eq), THF, 0°C to room temperature
Key Consideration : Boc protection is often performed early to prevent side reactions during subsequent formylation or cyclization steps.
Reductive Amination and Alkylation
Reductive Amination of Aldehyde Intermediates
The formyl group enables further functionalization. For example, reductive amination with primary amines and sodium triacetoxyborohydride (NaBH(OAc)₃) produces secondary amines, which are valuable for drug discovery.
Optimized Conditions
-
Reagents : tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (1 eq), benzylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq)
-
Solvent : Dichloromethane, room temperature, 12 hours
Multi-Step Synthesis from Pyrazole Precursors
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Chemical Properties and Reactivity
The presence of both the formyl group and the pyrazolo[1,5-a]pyrimidine structure enhances the compound's reactivity. The formyl group can undergo oxidation to carboxylic acids or reduction to alcohols, and the compound can participate in nucleophilic substitutions and cyclization reactions. These reactions are typically facilitated under acidic or basic conditions, making the compound a versatile building block in synthetic chemistry.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate. For instance, derivatives synthesized through multicomponent reactions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin and cefazolin, indicating their potential as antimicrobial agents .
| Compound | Inhibition Zone (mm) | Comparison Drug | Zone (mm) |
|---|---|---|---|
| 16c | 17 (E. coli) | Ampicillin | 21 |
| 16c | 20 (Bacillus subtilis) | Ampicillin | 24 |
| 16c | 22 (Pseudomonas aeruginosa) | Ampicillin | 22 |
Antitumor Activity
The compound's structural features also suggest potential antitumor activities. Studies have indicated that derivatives of pyrazolo-pyrimidines can inhibit tumor cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cancer progression. Further research is warranted to elucidate these mechanisms and assess their therapeutic efficacy .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it an attractive target for the synthesis of more complex molecules. For example, it can be used in the preparation of other heterocycles or functionalized compounds through multi-step synthetic routes involving condensation reactions and cyclizations .
Biological Interactions
Research into the interactions of this compound with biological molecules is critical for understanding its therapeutic potential. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to inhibition or activation effects that could be harnessed for drug development purposes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate with structurally related analogs, focusing on substituents, reactivity, and applications.
Notes: *Estimated based on molecular structure.
Reactivity and Functional Group Analysis
- Formyl Group (Target Compound) : The aldehyde group enables Schiff base formation , Wittig reactions , and nucleophilic additions , making it superior for introducing diverse substituents compared to hydroxymethyl or bromo analogs .
- Bromo Substituents : Facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but introduce handling challenges due to toxicity (H302/H315/H319) .
Biological Activity
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS No. 954110-17-9) is a heterocyclic compound with significant potential in medicinal chemistry. It features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl ester, and a formyl substituent. This compound has garnered attention for its biological activities, particularly in the context of drug development and organic synthesis.
- Molecular Formula : C₁₂H₁₇N₃O₃
- Molecular Weight : 251.28 g/mol
- Structure : The presence of the formyl group enhances the compound's reactivity towards nucleophiles, making it a versatile intermediate in chemical reactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antiviral agent and its interactions with biological systems.
The compound's formyl group can undergo several reactions:
- Oxidation to Carboxylic Acids : This transformation may enhance its interaction with biological targets.
- Reduction to Alcohols : This modification can alter its pharmacological properties.
- Nucleophilic Substitutions : The electrophilic nature of the carbonyl carbon allows for diverse chemical transformations under acidic or basic conditions.
Antiviral Activity
Research has indicated that compounds similar to tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine have shown promising results against viral infections, particularly Hepatitis C Virus (HCV). The compound's ability to inhibit viral replication suggests it may serve as a lead compound in antiviral drug development .
Interaction with Enzymes and Receptors
Studies have demonstrated that this compound may interact with specific enzymes involved in cellular signaling pathways. Such interactions can lead to either inhibition or activation of these pathways, providing a basis for its therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are critical for handling tert-butyl 3-formyl derivatives?
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